3-Fluoropentylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropentylindole is a synthetic compound belonging to the class of indoles, which are heterocyclic aromatic organic compounds. The molecular formula of this compound is C13H16FN, and it has a molecular weight of approximately 205.30 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropentylindole typically involves the reaction of indole with a fluorinated alkyl halide. One common method is the alkylation of indole with 3-fluoropentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropentylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-Fluoropentylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Fluoropentylindole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoropentylindole: Similar in structure but with the fluorine atom at a different position on the pentyl chain.
1-Pentyl-3-(2-fluorophenylacetyl)indole: Another fluorinated indole derivative with different substituents.
Uniqueness: 3-Fluoropentylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H16FN |
---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
1-(3-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |
InChI Key |
DJQBLVURAATKGQ-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Canonical SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Synonyms |
1-(3-fluoropentyl)-1H-indole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.